2-(Cyclopropylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a cyclopropylmethyl substituent at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)pyrrolidine typically involves the reaction of cyclopropylmethylamine with a suitable pyrrolidine precursor. One common method includes the reductive amination of cyclopropylmethylamine with pyrrolidine-2-carboxaldehyde under hydrogenation conditions using a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)pyrrolidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . The cyclopropylmethyl group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropylmethyl group, used widely in organic synthesis and drug discovery.
Pyrrolidinone: A lactam derivative with diverse biological activities, including antimicrobial and anticancer properties.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, used as an intermediate in organic synthesis.
Uniqueness: 2-(Cyclopropylmethyl)pyrrolidine stands out due to its combination of the pyrrolidine ring and the cyclopropylmethyl group, which imparts unique steric and electronic properties. These features enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-2-8(9-5-1)6-7-3-4-7/h7-9H,1-6H2 |
InChI Key |
XQSRAXDBTPKIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.